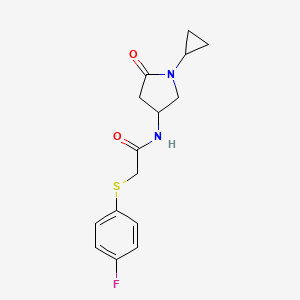![molecular formula C20H20N4O4S B2470208 ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207022-92-1](/img/structure/B2470208.png)
ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound featuring a unique fused ring system combined with various functional groups, making it a subject of interest in synthetic and medicinal chemistry. This compound integrates structural elements that can interact with biological molecules, paving the way for applications in drug design and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, each requiring precise conditions:
Formation of the 4-oxoquinazolin-3(4H)-yl intermediate: : This step usually involves the cyclization of appropriate anthranilic acid derivatives under reflux conditions with reagents such as phosgene or carbonyldiimidazole.
Amide bond formation: : The intermediate reacts with 3-bromopropanoic acid to form the propanamido linkage, often facilitated by coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Thiazole ring formation: : Finally, the compound undergoes cyclization with a thiourea derivative under basic or acidic conditions to form the cyclopenta[d]thiazole ring.
Industrial Production Methods: Industrially, the compound might be synthesized through a more streamlined process, optimizing yield and purity. Large-scale synthesis would leverage continuous flow chemistry and automation, minimizing the need for purification steps through advanced techniques such as in-line extraction and crystallization.
化学反应分析
Types of Reactions: Ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate undergoes a variety of chemical reactions:
Oxidation and Reduction: : The quinazolinone moiety can be subject to oxidation reactions, while the thiazole ring can be reduced under specific conditions.
Substitution Reactions: : Halogenated derivatives can be formed through electrophilic substitution, while nucleophilic substitution can introduce various functional groups.
Hydrolysis: : The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution agents like halogens. Reaction conditions often vary from ambient to high temperatures and may require inert atmospheres.
Major Products Formed: The major products depend on the specific reaction and conditions employed. For instance, hydrolysis yields the carboxylic acid derivative, while substitution reactions can introduce halogen or alkyl groups, altering the compound's biological activity.
科学研究应用
Chemistry: In chemistry, the compound serves as a model for studying ring-closing reactions and the behavior of heterocyclic systems under different conditions.
Biology: Biologically, it is used to investigate the interaction of fused ring systems with enzymes and receptors, offering insights into drug design and enzyme inhibition.
Medicine: Medically, this compound is a potential lead in the development of new pharmaceuticals, especially those targeting enzyme modulation and receptor binding.
Industry: Industrially, the compound finds use in the development of advanced materials and as a precursor for more complex molecules in material science research.
作用机制
Molecular Targets: The compound's mechanism of action often involves interaction with specific enzymes or receptors in biological systems. Its quinazolinone moiety can act as a bioisostere for various endogenous compounds, influencing the biological pathway.
Pathways Involved: Pathways typically involve inhibition of specific enzymes or modulation of receptor activities, leading to changes in biochemical and physiological responses.
相似化合物的比较
Similar Compounds: Similar compounds include derivatives of quinazolinone and thiazole systems, such as:
2-(4-oxoquinazolin-3(4H)-yl)acetamide
5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid
Uniqueness: Ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is unique due to its fused ring system combined with the functionalized ester and amido groups, which provide a distinct interaction profile with biological molecules.
This compound, with its multifaceted chemistry and potential applications, remains a fascinating subject for ongoing research
属性
IUPAC Name |
ethyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-19(27)13-7-8-15-17(13)23-20(29-15)22-16(25)9-10-24-11-21-14-6-4-3-5-12(14)18(24)26/h3-6,11,13H,2,7-10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMOOVYSFDILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
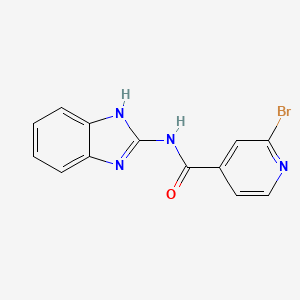
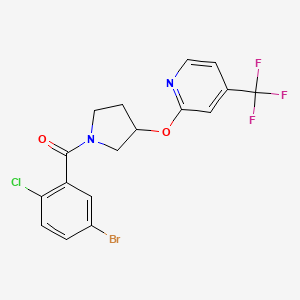
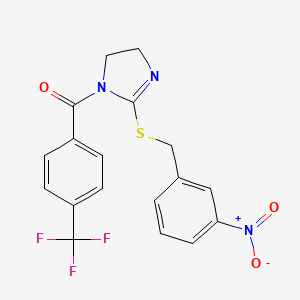
![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)

![3-methyl-5-{[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2470136.png)
![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)
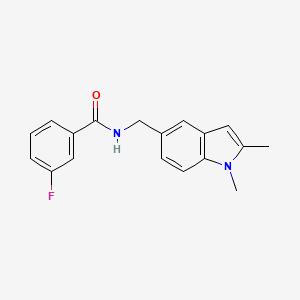
![N-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470147.png)
